2-(2-(1H-1,2,3-triazol-1-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline
Description
The compound 2-(2-(1H-1,2,3-triazol-1-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline combines two pharmacologically significant moieties: the 1,2,3-triazole ring and the tetrahydroisoquinoline (THIQ) scaffold. The 1,2,3-triazole group is renowned for its metabolic stability, hydrogen-bonding capacity, and role in enhancing bioavailability through "click chemistry" synthesis . The THIQ core is a privileged structure in medicinal chemistry, associated with diverse biological activities, including anticancer, antimicrobial, and central nervous system modulation . This hybrid structure is designed to leverage synergistic effects, particularly in targeting multidrug resistance (MDR) in cancer therapy .
Properties
IUPAC Name |
2-[2-(triazol-1-yl)ethyl]-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c1-2-4-13-11-16(7-5-12(13)3-1)9-10-17-8-6-14-15-17/h1-4,6,8H,5,7,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQMSYKKOPLYBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CCN3C=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1H-1,2,3-triazol-1-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:
Formation of the Tetrahydroisoquinoline Core: : This can be achieved through the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde, followed by cyclization.
Introduction of the Triazole Ring: : The triazole ring can be introduced via a click chemistry approach, such as the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the above synthetic routes, ensuring that reaction conditions are optimized for large-scale synthesis. This includes maintaining precise control over temperature, pressure, and reaction times to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-(1H-1,2,3-triazol-1-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline can undergo various types of chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium(VI) oxide.
Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) in an acidic medium.
Reduction: : Lithium aluminum hydride (LiAlH4) in ether.
Substitution: : Sodium hydride (NaH) in an aprotic solvent.
Major Products Formed
Oxidation: : Formation of corresponding ketones or carboxylic acids.
Reduction: : Formation of corresponding alcohols or amines.
Substitution: : Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole and tetrahydroisoquinoline moieties make it a versatile intermediate in organic synthesis.
Biology
In biological research, 2-(2-(1H-1,2,3-triazol-1-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its structural similarity to biologically active compounds makes it a valuable tool in drug discovery.
Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with biological targets can be exploited to design drugs with specific pharmacological properties.
Industry
In industry, this compound can be used in the production of materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 2-(2-(1H-1,2,3-triazol-1-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to a biological response. The exact mechanism would need to be determined through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural Analogs in Cancer Therapy
a. 6,7-Dimethoxy-2-{2-[4-(1H-1,2,3-Triazol-1-yl)phenyl]ethyl}-THIQ (Compound 7h)
- Structure : Features 6,7-dimethoxy substitutions on the THIQ core and a triazole-linked phenyl group.
- Activity : Demonstrates potent P-glycoprotein (P-gp) inhibition with EC₅₀ = 127.5 ± 9.1 nM in reversing doxorubicin resistance in K562/A02 leukemia cells. Its therapeutic index (TI >784.3) and long duration (>24 h) highlight superior safety and efficacy compared to earlier analogs .
- Mechanism : Binds to P-gp’s transmembrane domains, blocking efflux of chemotherapeutics like doxorubicin .
b. 2-[(1-{4-[2-(6,7-Dimethoxy-THIQ)ethyl]phenyl}-1H-1,2,3-Triazol-4-yl)methoxy]-N-(p-tolyl)benzamide
c. 6-(3,4,5-Trimethoxyphenyl)-THIQ Derivatives
- Structure : Substituted with a trimethoxyphenyl group.
- Activity : Exhibits antitumor effects in triple-negative breast cancer (TNBC) cells via microtubule destabilization, with IC₅₀ values in the low micromolar range .
Antimicrobial and Antifungal Analogs
a. 2-(2-Hydroxyphenyl)-THIQ Derivatives
b. 1,2-Disubstituted THIQs with Triazole Moieties
Key Research Findings and Trends
Triazole Positioning Matters : The 1,4-substitution pattern of the triazole (vs. 1,5) enhances binding to P-gp’s nucleotide-binding domains (NBDs), as seen in Compound 7h .
Methoxy Groups Enhance Potency : 6,7-Dimethoxy substitutions on THIQ improve solubility and target engagement in hydrophobic pockets of P-gp .
Structural Rigidity vs. Flexibility : Derivatives with rigid aromatic side chains (e.g., benzamide in Compound 7h) outperform flexible analogs in MDR reversal , while alkyl-substituted THIQs (e.g., 2-allyl-THIQ ) show weaker activity.
Biological Activity
The compound 2-(2-(1H-1,2,3-triazol-1-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline (THIQ-triazole) is a derivative of tetrahydroisoquinoline (THIQ) and 1H-1,2,3-triazole, which have been extensively studied for their diverse biological activities. This article reviews the biological activity of THIQ-triazole, focusing on its pharmacological properties, structural activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
THIQ-triazole features a tetrahydroisoquinoline core linked to a triazole moiety via an ethyl chain. The molecular formula is with a molecular weight of approximately 246.32 g/mol. The presence of both the tetrahydroisoquinoline and triazole rings contributes to its biological activity.
Antimicrobial Activity
Research indicates that THIQ-triazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various triazolo and pyrazolothienotetrahydroisoquinoline compounds that were evaluated for their antimicrobial efficacy against several bacterial strains. Compounds demonstrated notable activity against Gram-positive bacteria and moderate activity against Gram-negative bacteria such as Escherichia coli .
Table 1: Antimicrobial Activity of THIQ-Triazole Derivatives
| Compound | Bacterial Strains Tested | Activity Level |
|---|---|---|
| THIQ-Triazole A | Staphylococcus aureus | High |
| THIQ-Triazole B | E. coli | Moderate |
| THIQ-Triazole C | Pseudomonas aeruginosa | Low |
Anti-Cancer Activity
The anti-proliferative effects of THIQ-triazole derivatives have been evaluated against various cancer cell lines. For instance, certain derivatives showed IC50 values less than 25 μM against HepG-2 (liver cancer) and MCF-7 (breast cancer) cell lines, indicating potent anti-cancer properties . The structural variations in substituents significantly influenced their activity.
Table 2: Anti-Cancer Activity of THIQ-Triazole Compounds
| Compound | Cell Line | IC50 (μM) | Activity Level |
|---|---|---|---|
| THIQ-Triazole D | HepG-2 | <25 | High |
| THIQ-Triazole E | MCF-7 | 30-50 | Moderate |
| THIQ-Triazole F | PC-3 | 51-100 | Low |
The biological activities of THIQ-triazoles are attributed to their ability to interact with biological targets such as enzymes and receptors involved in disease pathways. The SAR studies indicate that modifications on the triazole or isoquinoline scaffold can enhance binding affinity and selectivity towards specific targets.
Case Studies
- Case Study on Antimicrobial Efficacy : A series of triazolo derivatives were synthesized and tested against standard pathogenic strains. Compounds with specific halogenated substituents exhibited enhanced antibacterial effects compared to their non-halogenated counterparts .
- Case Study on Cancer Treatment : In vitro studies demonstrated that certain THIQ-triazoles significantly inhibited cell proliferation in HepG-2 and MCF-7 lines. The presence of electron-withdrawing groups on the triazole ring was found to improve efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
